REACTION_CXSMILES
|
C([Li])CCC.[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11]1[S:12][CH:13]=[CH:14][CH:15]=1.S(OC)([O:19][CH3:20])(=O)=O.[CH3:23]N(C)C=O>CCCCCC.O1CCCC1>[CH:20]([C:10]1[S:6][C:7]([C:11]2[S:12][C:13]([CH3:23])=[CH:14][CH:15]=2)=[CH:8][CH:9]=1)=[O:19]
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Name
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solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
9.8 g
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Type
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reactant
|
Smiles
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S1C(=CC=C1)C=1SC=CC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(OC)OC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at -78° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After addition
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Type
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TEMPERATURE
|
Details
|
to warm to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stir for approximately 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
This mixture was cooled to -78° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at -78° C. for fifteen minutes
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stir for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with 180 mL of 10% hydrochloric acid
|
Type
|
STIRRING
|
Details
|
After stirring for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the organic phase was removed
|
Type
|
ADDITION
|
Details
|
diluted with diethyl ether
|
Type
|
WASH
|
Details
|
This organic phase was washed with 10% hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase from above was extracted with chloroform
|
Type
|
WASH
|
Details
|
This extract was washed with an aqueous solution saturated with sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
This organic mixture was dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
leaving an oil
|
Type
|
CUSTOM
|
Details
|
This oil was purified by column chromatography on silica gel
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(S1)C=1SC(=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: CALCULATEDPERCENTYIELD | 132.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |